Differential Potency: Xct790 vs. HSP1604 for ERRα Inhibition in Cell-Based Assays
Xct790 exhibits significantly higher potency in inhibiting ERRα transcriptional activity in cell-based assays compared to the inverse agonist HSP1604. In a luciferase reporter gene assay, Xct790 displays an IC₅₀ of approximately 0.37 µM [1], whereas under similar cell-based conditions, HSP1604 shows an IC₅₀ of 1.47 µM [2]. This represents a roughly fourfold increase in potency for Xct790 in this specific functional context.
| Evidence Dimension | Inhibition of ERRα transcriptional activity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.37 µM |
| Comparator Or Baseline | HSP1604: IC₅₀ = 1.47 ± 0.17 µM |
| Quantified Difference | Xct790 is approximately 4-fold more potent (IC₅₀ ratio: 1.47 / 0.37 = 3.97) |
| Conditions | Cell-based luciferase reporter assay in transfected cells (specific cell lines: CV1 for Xct790 [1]; unspecified for HSP1604 [2]) |
Why This Matters
This difference in potency is a critical selection criterion for experiments requiring robust ERRα inhibition at lower compound concentrations, potentially reducing off-target effects and improving assay window.
- [1] Ligand Activity Charts. XCT790 activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Kim J, et al. Characterization of a selective inverse agonist for estrogen related receptor α as a potential agent for breast cancer. Eur J Pharmacol. 2016;789:439-448. View Source
